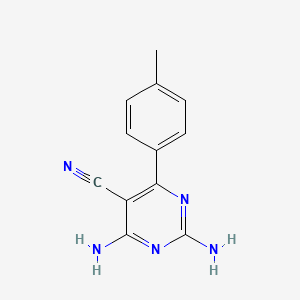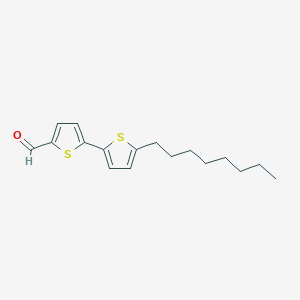
5'-Octyl-2,2'-bithiophene-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Octyl-2,2’-bithiophene-5-carbaldehyde: is an organic compound with the molecular formula C17H22OS2 and a molecular weight of 306.49 g/mol It is a derivative of bithiophene, a compound consisting of two thiophene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Octyl-2,2’-bithiophene-5-carbaldehyde typically involves the following steps:
Formation of 2,2’-Bithiophene: This can be achieved through the coupling of thiophene units using a palladium-catalyzed cross-coupling reaction.
Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction, where an octyl halide reacts with 2,2’-bithiophene in the presence of a Lewis acid catalyst.
Formylation: The final step involves the formylation of the octyl-substituted bithiophene to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production methods for 5’-Octyl-2,2’-bithiophene-5-carbaldehyde would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5’-Octyl-2,2’-bithiophene-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5’-Octyl-2,2’-bithiophene-5-carboxylic acid.
Reduction: 5’-Octyl-2,2’-bithiophene-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology and Medicine:
Industry: In the industrial sector, 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs) .
Mécanisme D'action
The mechanism of action of 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials in which the compound is incorporated, making it useful in the development of organic electronic devices .
Comparaison Avec Des Composés Similaires
2,2’-Bithiophene-5-carboxaldehyde: Similar structure but lacks the octyl group, resulting in different solubility and electronic properties.
5-Bromo-2,2’-bithiophene:
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups, offering different functionalization possibilities.
Uniqueness: The presence of the octyl group in 5’-Octyl-2,2’-bithiophene-5-carbaldehyde enhances its solubility in organic solvents and modifies its electronic properties, making it particularly useful in the development of organic electronic materials. This sets it apart from other bithiophene derivatives that may not have the same solubility or electronic characteristics .
Propriétés
Formule moléculaire |
C17H22OS2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
5-(5-octylthiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H22OS2/c1-2-3-4-5-6-7-8-14-9-11-16(19-14)17-12-10-15(13-18)20-17/h9-13H,2-8H2,1H3 |
Clé InChI |
PNFOSURBBXIPQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


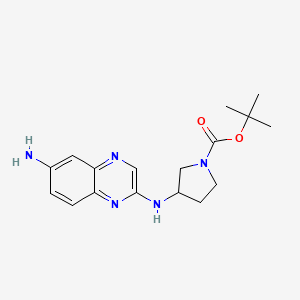
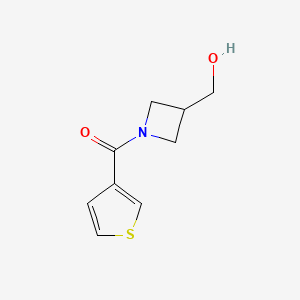
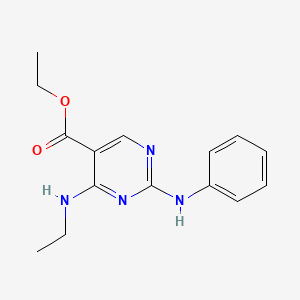

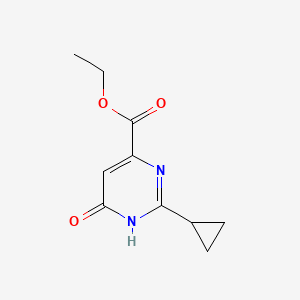
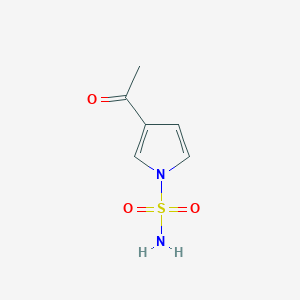
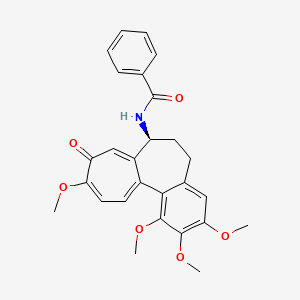
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
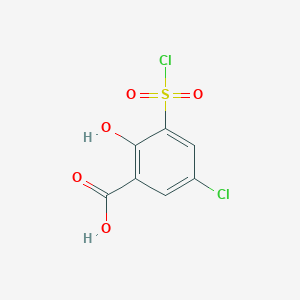
![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)
![2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974936.png)

